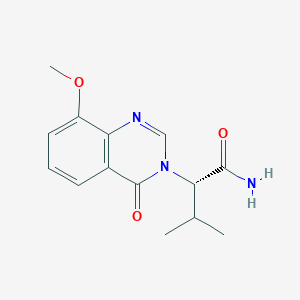![molecular formula C24H34N4O3 B3816575 3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B3816575.png)
3-{1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, a propanoyl group, and a methoxybenzyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The propanoyl group is a three-carbon chain with a carbonyl group at one end, and the methoxybenzyl group consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, possibly through the reaction of α,β-unsaturated aldehydes with hydrazine . The piperidine ring could be synthesized through a variety of methods, including the reduction of pyridine . The propanoyl group could be introduced through a reaction with propanoyl chloride, and the methoxybenzyl group could be introduced through a reaction with methoxybenzyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the propanoyl and methoxybenzyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrazole ring could potentially participate in electrophilic substitution reactions, while the piperidine ring could potentially undergo reactions typical of secondary amines . The propanoyl group could potentially undergo reactions typical of carboxylic acid derivatives, and the methoxybenzyl group could potentially undergo reactions typical of ethers and alkylbenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole and piperidine rings could potentially increase the compound’s melting and boiling points compared to similar-sized alkanes . The propanoyl and methoxybenzyl groups could potentially increase the compound’s solubility in polar solvents .Orientations Futures
Future research on this compound could potentially involve further exploration of its synthesis and characterization, investigation of its physical and chemical properties, and evaluation of its biological activity. This could potentially lead to the development of new drugs or other useful compounds .
Propriétés
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-17-22(18(2)27-26-17)10-12-24(30)28-13-5-7-19(16-28)9-11-23(29)25-15-20-6-4-8-21(14-20)31-3/h4,6,8,14,19H,5,7,9-13,15-16H2,1-3H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFRBHZJYTITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B3816496.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816513.png)

![N-{[1-(1-adamantylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B3816532.png)
![3-{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-4-propyl-4H-1,2,4-triazole](/img/structure/B3816537.png)
![(1H-benzimidazol-2-ylmethyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B3816545.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B3816547.png)
![(1S*,6R*)-9-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3816551.png)

![N-benzyl-3-({[1-(4-fluorophenyl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3816564.png)
![3-cyclopropyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3816569.png)
![methyl 4-oxo-4-[6-oxo-7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]butanoate](/img/structure/B3816579.png)
![N-[2-(2-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide hydrochloride](/img/structure/B3816581.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B3816594.png)